2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzo[c]azoline-1,3-dione core, which is functionalized with a sulfonyl group and an ethylphenylamino moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione typically involves multi-step organic reactions
Formation of Benzo[c]azoline-1,3-dione Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Amination: The ethylphenylamino group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it useful in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and amino groups.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The ethylphenylamino moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
- 2-[(4-{[(2-Propylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
- 2-[(4-{[(2-Phenylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione
Uniqueness
Compared to similar compounds, 2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-ethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-17-7-3-6-10-21(17)24-30(28,29)18-13-11-16(12-14-18)15-25-22(26)19-8-4-5-9-20(19)23(25)27/h3-14,24H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLIHKWDDBKJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.